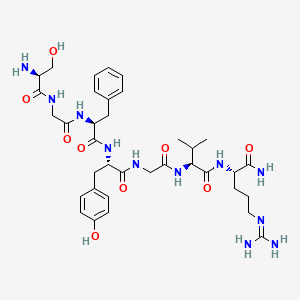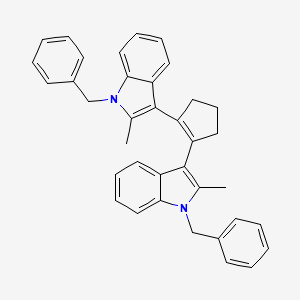
3,3'-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) is a complex organic compound that features a cyclopentene ring fused with two indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile under controlled temperature and pressure conditions.
Attachment of Indole Moieties: The indole units are introduced via a Friedel-Crafts alkylation reaction, where the cyclopentene ring acts as the electrophile. This step requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, where halogens or other substituents can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Wirkmechanismus
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Similar structure but with thiophene rings instead of indole.
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Contains a perfluorinated cyclopentene ring and benzo[b]thiophene units.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) is unique due to its indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Eigenschaften
CAS-Nummer |
194802-98-7 |
|---|---|
Molekularformel |
C37H34N2 |
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
1-benzyl-3-[2-(1-benzyl-2-methylindol-3-yl)cyclopenten-1-yl]-2-methylindole |
InChI |
InChI=1S/C37H34N2/c1-26-36(32-18-9-11-22-34(32)38(26)24-28-14-5-3-6-15-28)30-20-13-21-31(30)37-27(2)39(25-29-16-7-4-8-17-29)35-23-12-10-19-33(35)37/h3-12,14-19,22-23H,13,20-21,24-25H2,1-2H3 |
InChI-Schlüssel |
QVQBVJRARGJAOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C4=C(CCC4)C5=C(N(C6=CC=CC=C65)CC7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


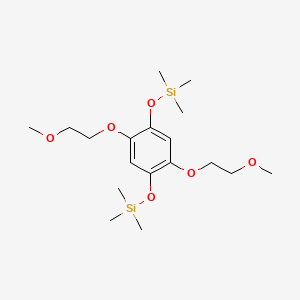
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
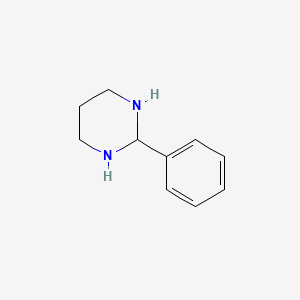
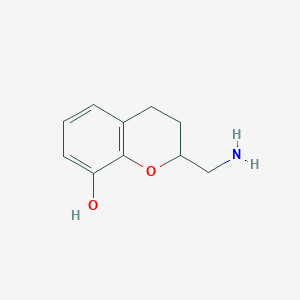
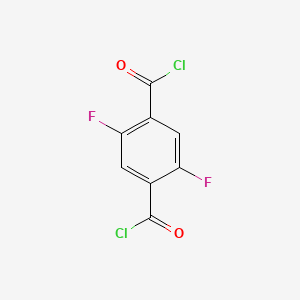
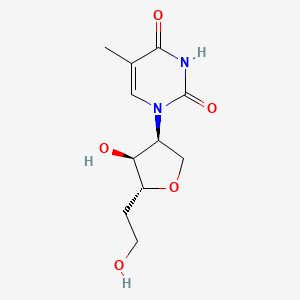
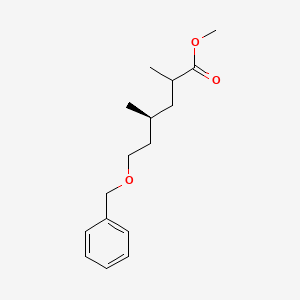
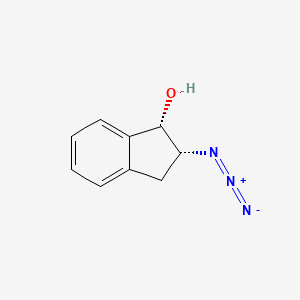
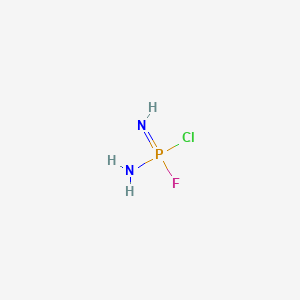
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
